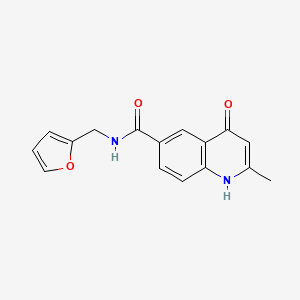

N-(2-furylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including structures similar to N-(2-furylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, often involves complex reactions like the Friedlander condensation, modifications of existing methods, and incorporation of specific functional groups to achieve the desired molecular framework. For example, the synthesis of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline shows the complexity and creativity required in synthesizing quinoline derivatives, involving multiple steps and purifications to obtain the target compound (Snyderwine et al., 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including N-(2-furylmethyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, is characterized by the presence of quinoline as the core structure, with various substituents that influence the compound's physical and chemical properties. Crystal structure analysis, such as that performed on Linomide, a quinoline derivative, helps in understanding the conformation, bond lengths, and angles, contributing to insights on the molecule's reactivity and interactions (Dasari & Srikrishnan, 2002).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including electrophilic substitution, condensation, and coupling reactions, leading to a wide range of products with diverse chemical properties. For instance, the electrophilic substitution reactions of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline illustrate the reactivity of quinoline derivatives under different conditions, producing isomeric N-methyl derivatives and other substituted products (Aleksandrov et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. The existence of polymorphic forms, for example, reflects the impact of molecular conformation and packing on the physical properties, which can be critical for the compound's stability, solubility, and bioavailability. The study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties, showcases the significance of these analyses (Shishkina et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization and tyrosine autophosphorylation, thereby triggering a series of downstream processes that promote cell proliferation, survival, and growth.

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . The exact mechanism of interaction is not fully understood, but it is believed to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways. This inhibition of EGFR can lead to decreased cell proliferation and survival, particularly in cancer cells where EGFR is often overexpressed or mutated.

Biochemical Pathways

The inhibition of EGFR by N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell proliferation and survival . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell growth and increased cell death, particularly in cells that are dependent on EGFR signaling.

Result of Action

The result of the action of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells that overexpress EGFR . This can lead to a reduction in tumor size and potentially to tumor regression.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-7-15(19)13-8-11(4-5-14(13)18-10)16(20)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEILANEDLYDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide | |

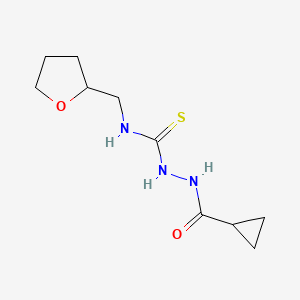

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4844915.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4844934.png)

![ethyl 2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4844941.png)

![5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844957.png)

![2-{[4-allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4844968.png)

![N~1~-(2,6-diethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4844970.png)

![N-(4-fluoro-3-nitrophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844993.png)

![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)